2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide
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Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated dibenzo-thiazine core with a morpholine-substituted acetamide side chain, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core, which can be achieved through a cyclization reaction of appropriate aromatic precursors in the presence of sulfur and brominating agents.
Introduction of the Bromine Atom: The bromination of the dibenzo-thiazine core is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Oxidation to Form the Dioxide: The brominated dibenzo-thiazine is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the dioxido groups.
Attachment of the Acetamide Side Chain: The final step involves the nucleophilic substitution reaction where the morpholine-substituted acetamide is attached to the brominated dibenzo-thiazine core using appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the dioxido groups, leading to debromination or reduction to sulfides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Debrominated or sulfide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The brominated dibenzo-thiazine core and the morpholine-substituted acetamide side chain contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
- 9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-ylamine
Uniqueness
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is unique due to the presence of the morpholine-substituted acetamide side chain, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C20H22BrN3O4S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H22BrN3O4S/c21-15-5-6-18-17(13-15)16-3-1-2-4-19(16)29(26,27)24(18)14-20(25)22-7-8-23-9-11-28-12-10-23/h1-6,13H,7-12,14H2,(H,22,25) |
InChI Key |
SBLFONKSHHQLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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